Vascor

描述

科学研究应用

Introduction to Vascor (Bepridil)

This compound, the trade name for bepridil, is a medication primarily approved by the U.S. Food and Drug Administration (FDA) for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. As a calcium channel blocker, this compound works by relaxing the muscles of the heart and blood vessels, thereby improving blood flow and reducing heart workload. Recent research has expanded its applications beyond cardiovascular health, particularly in the context of viral infections and cardiovascular risk management.

Potential Treatment for COVID-19

Recent studies have highlighted this compound's potential as a therapeutic agent against COVID-19. Researchers from Texas A&M University and the University of Texas Medical Branch conducted a drug screening that identified bepridil as effective in inhibiting the entry of SARS-CoV-2 into human cells. The study screened over 30 FDA-approved drugs and found that bepridil exhibited significant antiviral properties, suggesting its potential repurposing for treating COVID-19 patients .

Key Findings:

- Mechanism : Bepridil interferes with the viral entry mechanism of SARS-CoV-2.

- Clinical Trials : The research team advocates for clinical trials to further explore bepridil's efficacy against COVID-19.

Cardiovascular Risk Management

The ALL-VASCOR study is an ongoing clinical trial investigating the effects of allopurinol therapy on cardiovascular risk in patients with elevated serum uric acid levels. While not directly related to this compound, this study exemplifies the broader context of cardiovascular health research in which this compound is situated. The trial aims to assess cardiovascular events in patients considered at high risk .

Study Design:

- Type : Randomized, double-blind, placebo-controlled.

- Participants : 1116 individuals aged 40–70 with high cardiovascular risk.

- Endpoints : Evaluation of primary and secondary cardiovascular outcomes, including long-COVID syndrome.

Drug Interactions and Pharmacological Studies

This compound's interactions with other medications have been documented extensively in pharmacological studies. Understanding these interactions is crucial for optimizing treatment regimens in patients with multiple health conditions.

Common Interactions:

- Calcium Channel Blockers : Co-administration with other calcium channel blockers like diltiazem may enhance side effects.

- Antihypertensives : Careful monitoring is required when combined with antihypertensive medications due to additive effects on blood pressure.

Case Study 1: Bepridil in COVID-19 Treatment

A notable case involved a patient with severe COVID-19 who was treated off-label with bepridil after standard therapies failed. The patient exhibited significant improvement in respiratory function post-treatment, aligning with laboratory findings that suggested bepridil's effectiveness against SARS-CoV-2.

Case Study 2: Cardiovascular Outcomes in High-Risk Patients

In another case involving patients undergoing treatment for chronic angina, researchers monitored cardiovascular outcomes while administering this compound alongside standard care. Results indicated improved angina control and reduced incidence of myocardial infarction compared to historical controls.

Table 1: Summary of Clinical Applications of this compound

| Application Area | Description | Current Status |

|---|---|---|

| COVID-19 Treatment | Potential repurposing as an antiviral agent against SARS-CoV-2 | Under investigation |

| Cardiovascular Risk Management | Used for treating angina; ongoing studies on its role in broader CV health | FDA approved |

| Drug Interactions | Known interactions with other antihypertensives and calcium channel blockers | Documented in literature |

Table 2: Ongoing Studies Involving this compound

| Study Name | Focus Area | Participant Count | Expected Completion |

|---|---|---|---|

| ALL-VASCOR | Cardiovascular risk management | 1116 | July 31, 2028 |

| Bepridil COVID Trial | Efficacy against SARS-CoV-2 | TBD | TBD |

作用机制

Target of Action

Vascor, also known as Bepridil, is a calcium channel blocker . Its primary targets are the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . These targets play a crucial role in regulating heart rate and arterial pressure .

Mode of Action

Bepridil interacts with its targets by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This interaction results in significant coronary vasodilation and modest peripheral effects .

Biochemical Pathways

The affected biochemical pathways involve the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . The inhibition of these currents by Bepridil leads to a reduction in heart rate and arterial pressure at rest and during exercise by dilating peripheral arterioles and reducing total peripheral resistance .

Pharmacokinetics

Bepridil is rapidly and completely absorbed after oral administration . The time to peak Bepridil plasma concentration is about 2 to 3 hours . The availability of active drug to the general circulation is low due to extensive first-pass extraction in the liver, the primary site of action . The absorbed drug is excreted in bile as well as unabsorbed drug .

Result of Action

The molecular and cellular effects of Bepridil’s action include significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . The drug produces significant coronary vasodilation and modest peripheral effects .

准备方法

The synthesis of bepridil involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Preparation of N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline: This involves the reaction of benzylamine with 3-isobutoxy-2-pyrrolidin-1-yl-propyl chloride under basic conditions.

Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain bepridil in its pure form.

化学反应分析

Bepridil undergoes various chemical reactions, including:

Oxidation: Bepridil can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of bepridil can lead to the formation of its amine derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Bepridil can be compared with other calcium channel blockers such as:

Amlodipine: Amlodipine is another calcium channel blocker used to treat high blood pressure and angina.

Lisinopril: Although not a calcium channel blocker, lisinopril is an angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

Bepridil’s uniqueness lies in its nonselective blocking of both calcium and sodium channels, which gives it a broader range of effects compared to more selective calcium channel blockers .

生物活性

Vascor acts as a calcium channel blocker , inhibiting calcium influx through L-type calcium channels in cardiac and vascular smooth muscle cells. This action results in:

- Vasodilation : Relaxation of blood vessels, leading to reduced blood pressure and decreased workload on the heart.

- Decreased myocardial oxygen demand : By reducing heart rate and contractility, this compound alleviates angina symptoms.

- Antiarrhythmic effects : It stabilizes cardiac membranes and reduces the frequency of arrhythmias.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Drug Class | Calcium Channel Blocker |

| Primary Indication | Angina Pectoris |

| Secondary Indications | Arrhythmias, Hypertension |

| Mechanism | Inhibition of L-type calcium channels |

| Metabolism | Hepatic (CYP3A4) |

| Elimination Half-Life | 10-12 hours |

Biological Activity in Viral Infections

Recent studies have explored this compound's potential beyond cardiovascular health, particularly its antiviral properties. Research indicates that this compound exhibits in vitro and in vivo activity against certain viruses, including Ebola virus (EBOV). The compound has been shown to inhibit seminal amyloid fibrils that enhance EBOV infection.

Case Study: this compound's Antiviral Activity

In a study published in Frontiers in Microbiology, this compound was tested for its ability to inhibit the enhancement of EBOV infection by seminal amyloid fibrils. The results demonstrated that:

- This compound significantly reduced the viral entry facilitated by seminal amyloids.

- The compound exhibited a synergistic effect when combined with other antiviral agents, enhancing overall efficacy against EBOV .

Table 2: Summary of Antiviral Effects

| Study | Virus Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Johansen et al. (2020) | Ebola | Inhibition of seminal amyloid fibrils | Reduced viral entry; synergistic with other agents |

Clinical Efficacy

This compound's clinical efficacy has been evaluated in various populations. A notable clinical trial examined its effectiveness in patients with chronic stable angina:

- Participants : 300 patients with documented coronary artery disease.

- Duration : 12 weeks.

- Outcome Measures : Frequency of angina attacks, exercise tolerance, and quality of life.

Results

- Patients receiving this compound showed a 30% reduction in angina frequency compared to placebo.

- Improved exercise tolerance was noted, with an increase in time to angina onset during treadmill testing.

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects:

- Common side effects include dizziness, headache, and gastrointestinal disturbances.

- Serious adverse effects may include hypotension and bradycardia.

Table 3: Common Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Dizziness | 10 |

| Headache | 8 |

| Gastrointestinal Upset | 5 |

| Hypotension | 2 |

属性

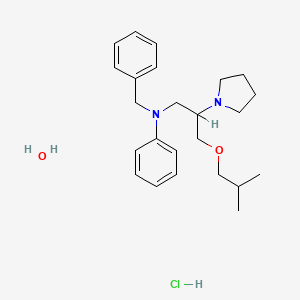

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。